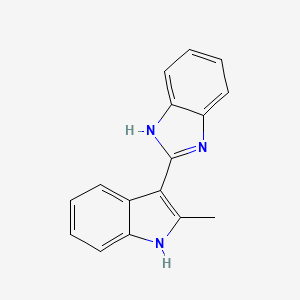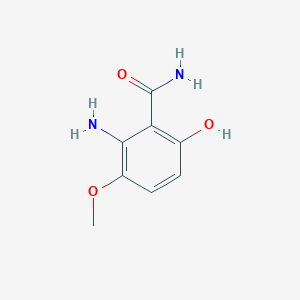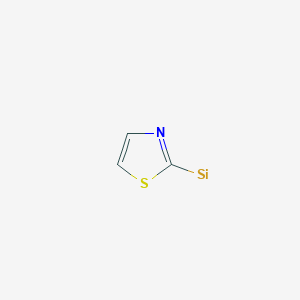
CID 22135129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.
Introduction of the ester group: The ester group is introduced through esterification reactions.
Final steps:
Industrial Production Methods
Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Clopidogrel undergoes several types of chemical reactions, including:
Oxidation: Clopidogrel is oxidized to its active thiol metabolite.
Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The active thiol metabolite of Clopidogrel.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted thienopyridine derivatives.
Applications De Recherche Scientifique
Clopidogrel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.
Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.
Mécanisme D'action
Clopidogrel is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.
Uniqueness
Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.
Propriétés
Formule moléculaire |
C3H2NSSi |
|---|---|
Poids moléculaire |
112.21 g/mol |
InChI |
InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H |
Clé InChI |
IRRGJAIOMJQWST-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


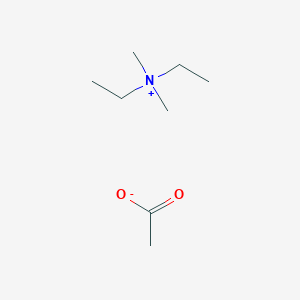

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

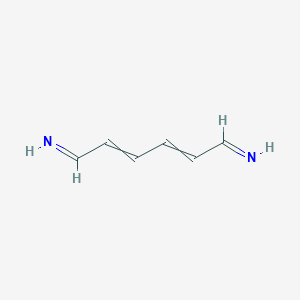
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
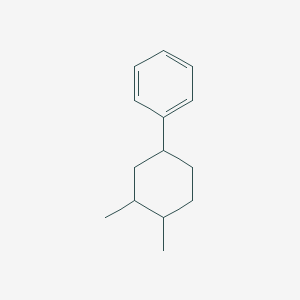
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
